molecular formula C15H13F3N6O2S2 B10934091 methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10934091
M. Wt: 430.4 g/mol
InChI Key: FGIDJZDDRKPJHG-FBCYGCLPSA-N
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Description

Methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a triazole ring, and a thiophene ring

Preparation Methods

The synthesis of methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. The synthetic route may include the formation of the pyrazole ring, the triazole ring, and the thiophene ring, followed by their coupling. Common reagents used in these reactions include hydrazines, aldehydes, and thiols. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole, triazole, and thiophene derivatives. Compared to these compounds, methyl 1-({[4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate is unique due to the combination of these three rings in its structure. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C15H13F3N6O2S2

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C15H13F3N6O2S2/c1-9-4-6-27-11(9)7-19-24-13(15(16,17)18)20-21-14(24)28-8-23-5-3-10(22-23)12(25)26-2/h3-7H,8H2,1-2H3/b19-7+

InChI Key

FGIDJZDDRKPJHG-FBCYGCLPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NN=C2SCN3C=CC(=N3)C(=O)OC)C(F)(F)F

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NN=C2SCN3C=CC(=N3)C(=O)OC)C(F)(F)F

Origin of Product

United States

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